

Application Notes: Quantitative Analysis of RNA Expression Using BisQ Probes

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Compound of Interest

Compound Name: *Bis-Q*

Cat. No.: *B15615987*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantification of RNA expression is fundamental to understanding gene regulation, disease pathogenesis, and for the development of novel therapeutics. **Bis-Quinoline** (BisQ) probes offer a highly sensitive and specific method for the quantitative analysis of RNA expression. These probes are a specialized class of Forced Intercalation Peptide Nucleic Acid (FIT-PNA) probes.

[\[1\]](#)[\[2\]](#)[\[3\]](#)

FIT-PNAs are synthetic DNA mimics where the sugar-phosphate backbone is replaced by a neutral N-(2-aminoethyl)glycine polyamide structure.[\[4\]](#) This backbone modification confers high binding affinity and specificity to complementary RNA sequences and provides resistance to enzymatic degradation. The core of a BisQ probe's functionality lies in the incorporation of a **Bis-Quinoline** (BisQ) dye as a surrogate nucleobase within the PNA sequence.[\[1\]](#)[\[2\]](#) In its unbound state, the BisQ dye's fluorescence is quenched due to intramolecular rotation. Upon hybridization with the target RNA sequence, the dye is forced to intercalate between the nucleobases of the PNA-RNA duplex. This steric confinement restricts the dye's rotation, leading to a significant increase in fluorescence emission.[\[1\]](#)[\[2\]](#) This "turn-on" fluorescence signal is directly proportional to the amount of target RNA, enabling quantitative analysis.

BisQ probes have demonstrated superior photophysical properties compared to other common fluorophores used in FIT-PNAs, such as thiazole orange (TO).[\[1\]](#)[\[5\]](#) These properties include

higher brightness, a larger quantum yield, and a red-shifted emission spectrum (around 613 nm), which helps to reduce background fluorescence from biological samples.[1][2]

Key Advantages of BisQ Probes:

- **High Sensitivity:** Capable of detecting RNA targets at picomolar concentrations.[6][7]
- **Excellent Specificity:** Can discriminate single nucleotide mismatches, crucial for allele-specific expression analysis and mutation detection.[8][9]
- **Real-Time Quantification:** Suitable for real-time analysis of RNA expression.[8][9]
- **Nuclease Resistance:** The PNA backbone is resistant to degradation by nucleases, making it robust for use in cell lysates and other biological samples.[10]
- **Wash-Free Imaging:** The "turn-on" nature of the fluorescence signal upon binding allows for homogenous assays and wash-free imaging of RNA in cells.[11]

Experimental Protocols

Design of BisQ-FIT-PNA Probes

- **Target Sequence Selection:** Identify a unique sequence within the target RNA of 10-15 bases. Avoid regions with significant secondary structures.
- **Probe Sequence Design:** Design a PNA sequence complementary to the target RNA.
- **BisQ Placement:** Replace a purine base in the PNA sequence with the BisQ monomer. The position of the BisQ surrogate can influence binding affinity and fluorescence enhancement, so empirical testing may be required for optimal performance.
- **Synthesis:** Synthesize the BisQ-FIT-PNA probe using automated solid-phase synthesis.[12][13] Several chemical routes for the synthesis of the BisQ PNA monomer have been described, with some methods offering significant improvements in yield.[1][2][5]

Quantitative Analysis of RNA in Solution

This protocol describes a general method for quantifying a specific RNA target in a solution, such as purified RNA or cell lysate.

Materials:

- BisQ-FIT-PNA probe specific to the target RNA
- Target RNA (purified or in a complex biological sample)
- Hybridization Buffer (e.g., 1x PBS)
- Spectrofluorometer
- Nuclease-free water
- Nuclease-free microplates (e.g., 384-well)

Procedure:

- Probe and Target Preparation:
 - Resuspend the lyophilized BisQ-FIT-PNA probe in nuclease-free water to create a stock solution (e.g., 100 μ M).
 - Prepare a dilution series of the target RNA of known concentrations for generating a standard curve.
 - Prepare the unknown RNA samples.
- Hybridization Reaction:
 - In a microplate well, combine the BisQ-FIT-PNA probe (final concentration typically 1 μ M) and the RNA sample (either standard or unknown) in hybridization buffer.^[1] The total reaction volume will depend on the microplate format.
 - Include a "no target" control containing only the BisQ-FIT-PNA probe in the hybridization buffer.
- Annealing:

- Heat the microplate to 95°C for 5 minutes to denature any secondary structures in the RNA.^[6]
- Allow the plate to cool to room temperature for at least 1 hour to facilitate hybridization.^[6]
- Fluorescence Measurement:
 - Measure the fluorescence intensity using a spectrofluorometer.^[1]
 - For BisQ FIT-PNA, set the excitation wavelength to approximately 580 nm and record the emission spectrum from 588 nm to 750 nm.^[1] The peak emission should be around 613 nm.^{[1][2]}
- Data Analysis:
 - Subtract the fluorescence of the "no target" control from all measurements to correct for background fluorescence.
 - Plot the fluorescence intensity of the RNA standards against their concentrations to generate a standard curve.
 - Determine the concentration of the unknown RNA samples by interpolating their fluorescence values on the standard curve.

Thermal Denaturation Analysis (Melting Curve)

This analysis is used to determine the melting temperature (T_m) of the PNA-RNA duplex, which is a measure of its stability.

Materials:

- BisQ-FIT-PNA probe
- Target RNA
- Hybridization Buffer (e.g., 1x PBS)
- UV-Vis spectrophotometer with a temperature controller

Procedure:

- **Sample Preparation:** Prepare a solution containing the BisQ-FIT-PNA probe and the target RNA at a known concentration (e.g., 2.5 μ M each) in hybridization buffer.[6]
- **Annealing:** Heat the sample to 95°C for 5 minutes and then cool to 20°C for 1 hour.[6]
- **Melting Curve Acquisition:**
 - Transfer the sample to a quartz microcuvette.[6]
 - Monitor the absorbance at 260 nm while increasing the temperature from 20°C to 95°C at a rate of 0.5°C per minute.[6]
- **Data Analysis:** The melting temperature (T_m) is the temperature at which 50% of the duplexes have dissociated. This is determined from the midpoint of the transition in the melting curve.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison.

Table 1: Photophysical Properties of BisQ-FIT-PNA vs. TO-FIT-PNA

Property	BisQ-FIT-PNA	TO-FIT-PNA
Excitation Max (λ_{ex} , nm)	~580	~499
Emission Max (λ_{em} , nm)	~613	~535
Quantum Yield (Φ)	High	Moderate
Brightness (BR)	High	Moderate
Fold Increase in Fluorescence upon Hybridization	>100-fold	Variable

This table provides a comparative summary of the key photophysical properties of BisQ-FIT-PNA and the more traditional Thiazole Orange (TO)-FIT-PNA, highlighting the advantages of

the BisQ surrogate base.[\[1\]](#)

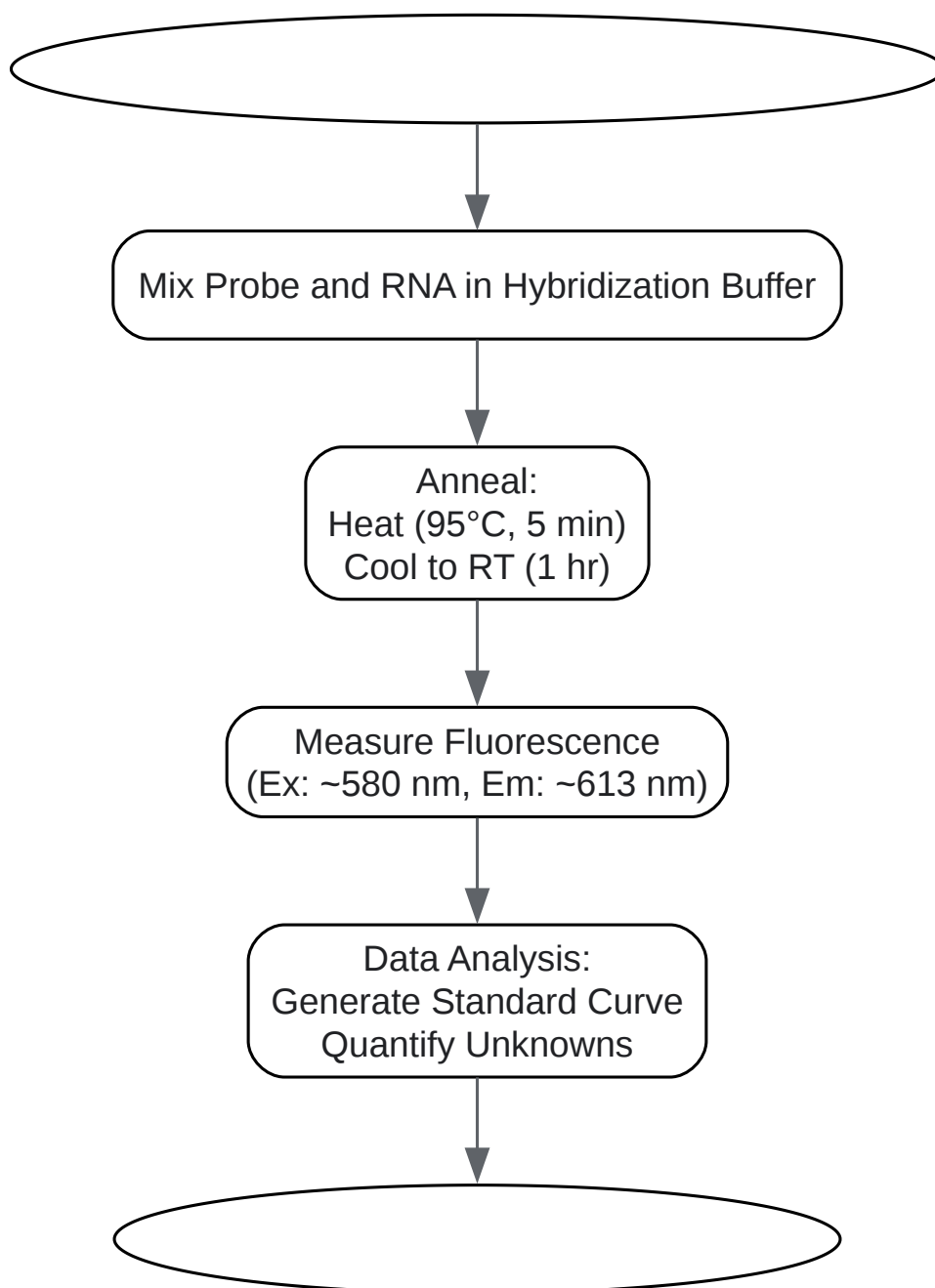
Table 2: Quantitative Analysis of Target RNA

Sample ID	Fluorescence Intensity (a.u.)	Calculated Concentration (nM)
Standard 1 (100 nM)	15,234	100
Standard 2 (50 nM)	7,612	50
Standard 3 (25 nM)	3,805	25
Standard 4 (12.5 nM)	1,901	12.5
No Target Control	150	0
Unknown Sample 1	5,789	37.9
Unknown Sample 2	2,456	16.1

This table shows example data from a quantitative experiment, including a standard curve and the calculated concentrations of unknown samples.

Visualizations

Caption: Mechanism of BisQ-FIT-PNA probe activation.



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Caption: Experimental workflow for RNA quantification.

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